![molecular formula C14H10N6S2 B5516710 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)
4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C14H10N6S2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.04083669 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were designed and synthesized to investigate their biological activities. These compounds demonstrated significant DNA protective ability against oxidative damage and strong antimicrobial activity against various pathogens. In particular, specific compounds exhibited cytotoxicity on cancer cell lines, highlighting their potential in chemotherapy drug development for more efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Photochemical Properties for Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield, making them very useful for photodynamic therapy applications in the treatment of cancer. Their good fluorescence properties and high singlet oxygen quantum yield are crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Molecular Docking and Drug Design
Molecular docking studies of synthesized thiadiazole derivatives provide insights into their anti-cancer and anti-bacterial properties, aiding in the understanding of the mechanism behind these activities and the design of novel therapeutic agents (Matwijczuk et al., 2017).
Anticancer Activity and Cytotoxicity
Synthesized derivatives of 1,2,4-triazole and 1,3,4-thiadiazole were evaluated for their cytotoxicity, showing high cytotoxicity in vitro against thymocytes, indicating their potential as anticancer agents. The stimulation effect on B-cells' response was also noted, suggesting their utility in immunotherapy (Mavrova et al., 2009).
Binding to Biomolecules
The binding characteristics of a newly synthesized thiadiazole derivative to human serum albumin were investigated to understand the pharmacokinetic mechanism of the drug. This study provides valuable insights into the microenvironmental changes of human serum albumin induced by the binding of thiadiazole derivatives, which is crucial for drug design and development (Karthikeyan et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6S2/c1-2-6-11(7-3-1)20-14(15-18-19-20)21-9-10-5-4-8-12-13(10)17-22-16-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQJCWMOPGYRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
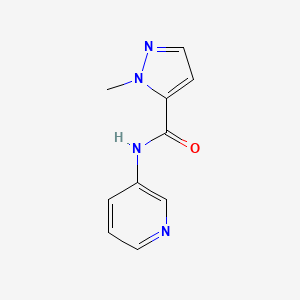
![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)
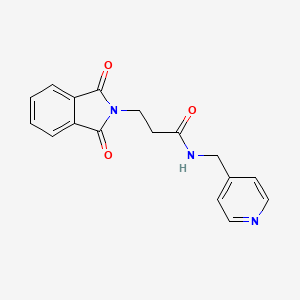
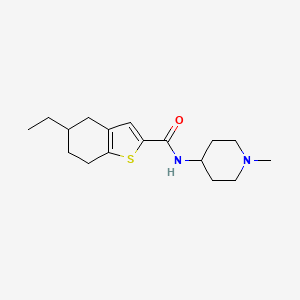
![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)
![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
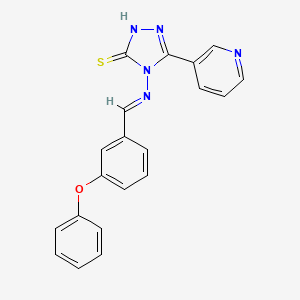
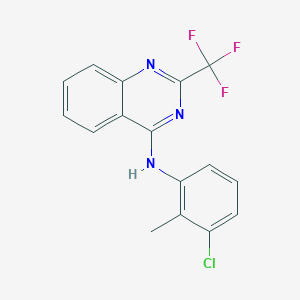
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)
![1-[(4-chlorophenyl)methyl]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyrazole-3-carboxamide](/img/structure/B5516726.png)
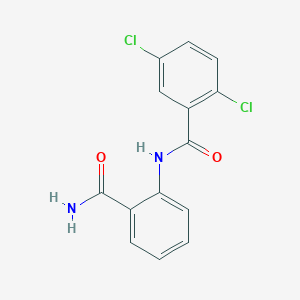
![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)
